Des-[4,5-O-(1-methylethylidene)] Topiramate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the sulfamic acid ester group. The synthetic routes typically involve:
Step 1: Formation of the core structure, which includes the tetrahydro-2,2-dimethyl-3aH-1,3-dioxolo[4,5-b]pyran ring.
Step 2: Introduction of the sulfamic acid ester group through esterification reactions.
Chemical Reactions Analysis
Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Des-[4,5-O-(1-methylethylidene)] Topiramate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des-[4,5-O-(1-methylethylidene)] Topiramate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active sites of enzymes, it can modulate their activity.
Alter protein function: Through interactions with proteins, it can affect their structure and function, leading to changes in cellular processes.
Comparison with Similar Compounds
Des-[4,5-O-(1-methylethylidene)] Topiramate can be compared with other similar compounds, such as:
Topiramate: An anticonvulsant drug used to treat epilepsy and migraines. Unlike this compound, it is used therapeutically.
2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate: Another compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific molecular structure and its applications in research rather than therapeutic use.
Properties
Molecular Formula |
C9H17NO6S |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
[(3aR,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate |
InChI |
InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12)/t7-,9+/m0/s1 |
InChI Key |
JVSDDGIQDGRFGK-IONNQARKSA-N |
Isomeric SMILES |
CC1(O[C@H]2CCCO[C@@]2(O1)COS(=O)(=O)N)C |
Canonical SMILES |
CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.